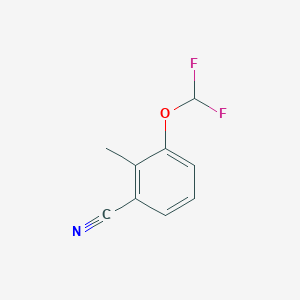

3-(Difluoromethoxy)-2-methylbenzonitrile

Description

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

3-(difluoromethoxy)-2-methylbenzonitrile |

InChI |

InChI=1S/C9H7F2NO/c1-6-7(5-12)3-2-4-8(6)13-9(10)11/h2-4,9H,1H3 |

InChI Key |

ZFQSZISIDBTKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The most widely reported method involves substituting a phenolic hydroxyl group with a difluoromethoxy group using bromine (Br$$2$$) and triethylamine tris(hydrofluoride) (NEt$$3$$·3HF). This approach, adapted from PD-1/PD-L1 inhibitor synthesis, proceeds via electrophilic difluorocarbene insertion.

Procedure :

- Starting Material : 3-Hydroxy-2-methylbenzonitrile is dissolved in dichloromethane (CH$$2$$Cl$$2$$) under inert conditions.

- Reagent Addition : NEt$$3$$·3HF and bromine are introduced at -70°C to generate difluorocarbene (:CF$$2$$).

- Reaction Quenching : The mixture is neutralized with aqueous sodium bicarbonate (NaHCO$$_3$$), and the product is extracted and purified via column chromatography.

Key Parameters :

Mechanism and Optimization

The reaction mechanism involves in situ generation of difluorocarbene, which inserts into the O–H bond of the phenol (Figure 1). The carbene forms a transient oxonium intermediate, which collapses to yield the difluoromethoxy group. Side reactions, such as over-fluorination or ring halogenation, are mitigated by precise temperature control and stoichiometric excess of NEt$$_3$$·3HF.

Optimization Strategies :

- Catalyst Screening : Pd/C or CuI additives improve yield by stabilizing reactive intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbene solubility but may reduce selectivity.

- Scale-Up Considerations : Batch reactors with cryogenic capabilities are essential for industrial production.

Halogen Exchange Approaches

Chloride-to-Fluoride Substitution

An alternative route involves replacing a chlorine atom in 3-chloro-2-methylbenzonitrile with fluorine using metal fluorides (e.g., KF, CsF). This method is less common due to the instability of aryl fluorides under harsh conditions.

Procedure :

- Substrate Preparation : 3-Chloro-2-methylbenzonitrile is treated with excess anhydrous KF in dimethyl sulfoxide (DMSO) at 120°C.

- Reaction Monitoring : Progress is tracked via $$^{19}\text{F}$$ NMR to detect fluoride incorporation.

- Work-Up : The crude product is distilled under reduced pressure to isolate 3-fluoro-2-methylbenzonitrile, which is subsequently oxidized to the difluoromethoxy derivative.

Challenges :

- Low selectivity for mono- vs. di-fluorination.

- Requires specialized equipment for handling hygroscopic fluorides.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A promising but underexplored method employs palladium-catalyzed coupling of boronic esters containing pre-formed difluoromethoxy groups with brominated benzaldehydes.

Representative Protocol :

- Boronic Ester Synthesis : (Difluoromethoxy)phenylboronic ester is prepared via borylation of 3-(difluoromethoxy)bromobenzene.

- Coupling Reaction : The boronic ester reacts with 2-methyl-3-bromobenzonitrile under Pd(PPh$$3$$)$$4$$ catalysis in toluene/water (3:1) at 80°C.

- Isolation : The product is purified via recrystallization from ethanol.

Advantages :

- High functional group tolerance.

- Enables modular synthesis of derivatives.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the merits and limitations of each method:

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Difluoromethylation | 40–65% | >95% | Moderate | High (Br$$_2$$) |

| Halogen Exchange | 20–35% | 80–90% | Low | Moderate |

| Palladium-Catalyzed | 50–70% | >98% | High | Very High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-methylbenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(Difluoromethoxy)-2-methylbenzonitrile with two related benzonitrile derivatives from the provided evidence:

*Calculated based on atomic composition.

Key Observations:

Substituent Complexity: The target compound has simpler substituents (methyl and difluoromethoxy), favoring synthetic accessibility and lower molecular weight. The compound contains a fused indenyl ring system with sulfonyl (–SO₂CH₃) and hydroxyl (–OH) groups, significantly increasing molecular complexity and weight .

Electronic Effects: The target compound’s difluoromethoxy group is strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution reactions. In contrast, the compound’s amino group is electron-donating, counteracting the electron-withdrawing effects of fluorine and cyano groups .

The sulfonyl group in the compound may improve aqueous solubility but could reduce membrane permeability .

Research Findings:

- Target vs. Compound: The amino group in the compound increases reactivity in coupling reactions (e.g., amide bond formation) but may necessitate protective-group strategies during synthesis. Its additional fluorine atom could enhance binding affinity in kinase inhibitors, as seen in similar fluorinated benzonitriles .

Target vs. Compound : The fused indenyl system in the compound likely confers rigidity, making it a candidate for allosteric modulation in enzyme targets. However, its synthetic complexity limits scalability compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.